6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid
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Description
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid , also known by its IUPAC name (2S)-2-[(tert-butoxycarbonyl)amino]octanedioic acid , is a chemical compound with the molecular formula C₁₃H₂₃NO₆ . It has a molecular weight of approximately 289.33 g/mol . The compound exhibits interesting structural features, which we’ll explore further.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[7]annulene core, which is a bicyclic system with a seven-membered ring. The (2S)-2-[(tert-butoxycarbonyl)amino]octanedioic acid moiety is attached to this core. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality. The presence of the carboxylic acid group suggests potential reactivity and biological activity .
Scientific Research Applications
Host-Guest Complexation Studies
Research into the complexation of aromatic carboxylic acids with β-cyclodextrins reveals insights into how similar compounds might interact with biological molecules. These studies can shed light on potential drug delivery mechanisms or the development of novel pharmaceutical formulations (Kean et al., 1999).
Synthetic Chemistry Applications
The exhaustive C-methylation of carboxylic acids to t-butyl compounds showcases a route for modifying similar compounds to enhance their properties or create new derivatives for further testing in various applications (Meisters & Mole, 1974).
Organic Synthesis and Reactivity
Studies on the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons can provide a basis for understanding the reactivity of similar carboxylic acid derivatives under various conditions, potentially leading to new synthetic pathways (Rao & Pritzkow, 1987).
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14-6-4-5-11-7-8-12(15(19)20)9-13(11)10-14/h7-9,14H,4-6,10H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIUYBRPATIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C(C1)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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